Fuziline

Beschreibung

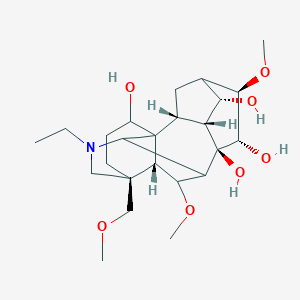

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

80665-72-1 |

|---|---|

Molekularformel |

C24H39NO7 |

Molekulargewicht |

453.6 g/mol |

IUPAC-Name |

(1S,2R,3R,4S,5S,6R,7S,8R,10R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,7,8,16-tetrol |

InChI |

InChI=1S/C24H39NO7/c1-5-25-9-22(10-30-2)7-6-13(26)23-12-8-11-16(27)14(12)24(29,21(28)17(11)31-3)15(20(23)25)18(32-4)19(22)23/h11-21,26-29H,5-10H2,1-4H3/t11-,12+,13-,14+,15?,16-,17+,18-,19+,20+,21-,22-,23-,24+/m0/s1 |

InChI-Schlüssel |

FPECZWKKKKZPPP-NIYPSSDPSA-N |

Isomerische SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@@]5([C@@H]6[C@H]4C[C@@H]([C@@H]6O)[C@H]([C@@H]5O)OC)O)OC)O)COC |

Kanonische SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)C(C5O)OC)O)OC)O)COC |

Piktogramme |

Acute Toxic |

Synonyme |

(1α,6α,14α,15α,16β)-20-Ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,8,14,15-tetrol; 15α-Hydroxyneoline; Fuziline; Senbusine C; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Fuziline: A Novel Agent for Cardiovascular Protection - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuziline, a diterpenoid alkaloid derived from the traditional Chinese medicine Aconitum carmichaelii Debx. (Fuzi), is emerging as a promising therapeutic agent for cardiovascular protection. This technical guide provides a comprehensive overview of the mechanisms of action, key signaling pathways, and experimental evidence supporting the cardioprotective effects of this compound. Detailed experimental protocols and quantitative data from preclinical studies are presented to facilitate further research and drug development in this area.

Introduction

Cardiovascular diseases remain a leading cause of mortality worldwide. Myocardial injury, resulting from conditions such as ischemia-reperfusion injury and drug-induced cardiotoxicity, is characterized by cardiomyocyte apoptosis, oxidative stress, and inflammation. This compound has demonstrated significant potential in mitigating these pathological processes, offering a multi-targeted approach to cardiovascular protection. This document synthesizes the current understanding of this compound's cardioprotective role, with a focus on its molecular mechanisms.

Mechanisms of Action

This compound exerts its cardioprotective effects through several key mechanisms:

-

Inhibition of Apoptosis: this compound has been shown to effectively reduce cardiomyocyte apoptosis induced by agents like isoproterenol (B85558) (ISO) and dobutamine.[1][2][3] This is achieved through the regulation of apoptosis-related proteins, including the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax, thereby increasing the Bcl-2/Bax ratio.[3] Consequently, the activation of executioner caspases, such as cleaved-caspase 3, is significantly inhibited.[3]

-

Attenuation of Oxidative Stress: The compound significantly decreases the production of reactive oxygen species (ROS) in cardiomyocytes. By scavenging ROS, this compound helps to maintain the mitochondrial membrane potential (MMP) and prevents the release of cytochrome C from mitochondria into the cytoplasm, a key event in the intrinsic apoptotic pathway.

-

Modulation of Endoplasmic Reticulum (ER) Stress: this compound has been found to suppress ER stress, a crucial factor in cardiomyocyte death. It specifically targets the PERK/eIF2α/ATF4/Chop signaling pathway. By inhibiting the phosphorylation of PERK and eIF2α and downregulating the expression of ATF4 and CHOP, this compound alleviates ER stress-induced apoptosis.

-

Anti-inflammatory and Anti-pyroptotic Effects: In models of dobutamine-induced heart damage, this compound has been shown to reduce cardiac damage and pyroptosis. It achieves this by lowering the levels of key inflammatory and pyroptotic markers, including Gasdermin D (GSDMD), 8-hydroxy-deoxyguanosine (8-OHDG), interleukin-1β (IL-1β), and NLR family pyrin domain containing 3 (NLRP3).

Signaling Pathways

The cardioprotective effects of this compound are mediated by its modulation of specific signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in preclinical models of cardiovascular injury.

Table 1: Effect of this compound on Cell Viability and Apoptosis in H9c2 Cardiomyocytes

| Treatment Group | Cell Viability (%) | Apoptotic Cell Rate (%) | Bcl-2/Bax Ratio (relative to ISO) | Cleaved-Caspase 3/GAPDH (relative to ISO) |

| Control | 100 ± 5.2 | 4.5 ± 1.1 | - | - |

| Isoproterenol (ISO) | 52.3 ± 4.8 | 35.2 ± 3.9 | 1.00 | 1.00 |

| This compound (100 nM) + ISO | 78.5 ± 6.1 | 15.8 ± 2.5 | 2.1 ± 0.3 | 0.45 ± 0.08 |

| This compound (500 nM) + ISO | 89.2 ± 7.3 | 8.9 ± 1.7 | 3.5 ± 0.4 | 0.21 ± 0.05 |

Data are presented as mean ± SD. Data synthesized from.

Table 2: Effect of this compound on Markers of Oxidative Stress and ER Stress in H9c2 Cardiomyocytes

| Treatment Group | ROS Production (relative to ISO) | p-PERK/PERK Ratio (relative to ISO) | p-eIF2α/eIF2α Ratio (relative to ISO) | CHOP/GAPDH (relative to ISO) |

| Control | - | - | - | - |

| Isoproterenol (ISO) | 1.00 | 1.00 | 1.00 | 1.00 |

| This compound (100 nM) + ISO | 0.58 ± 0.07 | 0.62 ± 0.09 | 0.55 ± 0.06 | 0.48 ± 0.07 |

| This compound (500 nM) + ISO | 0.31 ± 0.04 | 0.35 ± 0.05 | 0.28 ± 0.04 | 0.22 ± 0.03 |

Data are presented as mean ± SD. Data synthesized from.

Table 3: Effect of this compound on Markers of Inflammation and Pyroptosis in a Dobutamine-Induced Mouse Model of Heart Damage

| Treatment Group | GSDMD (pg/mL) | 8-OHDG (ng/mL) | IL-1β (pg/mL) | NLRP3 (pg/mL) |

| Sham | 18.2 ± 2.1 | 1.5 ± 0.2 | 25.6 ± 3.4 | 45.3 ± 5.1 |

| Dobutamine | 45.8 ± 4.9 | 5.8 ± 0.7 | 78.2 ± 8.1 | 112.7 ± 10.5 |

| Dobutamine + this compound | 25.1 ± 3.3 | 2.6 ± 0.4 | 42.5 ± 5.3 | 68.4 ± 7.2 |

| This compound | 19.5 ± 2.5 | 1.8 ± 0.3 | 28.9 ± 3.9 | 49.1 ± 5.8 |

Data are presented as mean ± SD. Data synthesized from.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

In Vitro Model of Isoproterenol-Induced Cardiomyocyte Injury

-

Cell Line: H9c2 rat cardiomyoblasts.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Induction of Injury: H9c2 cells are treated with 80 μM isoproterenol (ISO) for 48 hours to induce apoptosis and oxidative stress.

-

This compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 100 nM, 500 nM) for 2 hours before the addition of ISO.

5.1.1. Cell Viability Assay (MTT Assay)

-

Seed H9c2 cells (6 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.

-

Treat cells with this compound and/or ISO as described above.

-

Remove the culture medium and add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

5.1.2. Apoptosis Assay (Flow Cytometry)

-

Seed H9c2 cells (1 x 10⁵ cells/well) in a 6-well plate and treat as described above.

-

Harvest cells by trypsinization and wash twice with cold PBS.

-

Resuspend cells in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

5.1.3. Western Blot Analysis

-

Lyse treated H9c2 cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Primary antibodies include those against Bcl-2, Bax, cleaved-caspase 3, p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, and GAPDH.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect protein bands using an enhanced chemiluminescence (ECL) kit.

In Vivo Model of Dobutamine-Induced Heart Damage

References

- 1. This compound alleviates isoproterenol‐induced myocardial injury by inhibiting ROS‐triggered endoplasmic reticulum stress via PERK/eIF2α/ATF4/Chop pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective Effects of this compound on Dobutamine-Induced Heart Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

Therapeutic Potential of Fuziline in Metabolic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health challenge. Fuziline (FZL), a C19-diterpenoid alkaloid derived from the traditional Chinese medicine Radix Aconiti Carmichaeli (Fuzi), has emerged as a promising therapeutic candidate for these conditions.[1][2][3] This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its mechanism of action, quantitative effects on metabolic parameters, and detailed experimental protocols for its investigation.

Mechanism of Action: β-Adrenergic Receptor Activation and Thermogenesis

This compound exerts its metabolic benefits primarily through the activation of β-adrenergic receptors (β-ARs), leading to increased thermogenesis in brown adipose tissue (BAT) and enhanced glucose and lipid metabolism.[1][2] this compound acts as a non-selective agonist of β-ARs, with notable effects on both β2-ARs and β3-ARs.

The proposed signaling cascade is as follows:

-

β-AR Activation: this compound binds to and activates β2- and β3-adrenergic receptors on the surface of brown adipocytes and hepatocytes.

-

cAMP-PKA Pathway: This activation stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).

-

Lipolysis in BAT: In brown adipose tissue, activated PKA phosphorylates and activates hormone-sensitive lipase (B570770) (HSL), leading to the breakdown of triglycerides into free fatty acids. These fatty acids then fuel mitochondrial uncoupling protein 1 (UCP1)-mediated thermogenesis, dissipating energy as heat.

-

Glycogenolysis in Liver: In the liver, PKA activation stimulates glycogenolysis, the breakdown of glycogen (B147801) into glucose, providing a readily available energy source for thermogenesis.

This dual action of promoting energy expenditure through thermogenesis and mobilizing energy substrates makes this compound a compelling candidate for treating metabolic disorders characterized by energy surplus.

Quantitative Data on the Metabolic Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on various metabolic parameters.

Table 1: In Vitro Effects of this compound on Brown Adipocytes

| Parameter | This compound Concentration | Result | Reference |

| Mitochondrial Temperature | 10 µM | Significant increase | |

| 20 µM | Significant increase | ||

| 40 µM | Significant increase | ||

| Mitochondrial Membrane Potential | 10 µM | Significant increase | |

| 20 µM | Significant increase | ||

| 40 µM | Significant increase | ||

| ADP/ATP Ratio | 20 µM | Significant increase | |

| Na+-K+-ATPase Activity | 20 µM | Significant increase | |

| Ca2+-Mg2+-ATPase Activity | 20 µM | Significant increase |

Table 2: In Vivo Effects of this compound in Mice

| Parameter | This compound Dosage | Duration | Result | Reference |

| Rectal Temperature | 1 mg/kg | 60 min | Significant increase | |

| Liver Temperature | 1 mg/kg | 60 min | Significant increase | |

| Brown Adipose Tissue Temperature | 1 mg/kg | 60 min | Significant increase | |

| Serum Triglycerides (TG) | 1 mg/kg | Not specified | Significant decrease | |

| Serum Total Cholesterol (TC) | 1 mg/kg | Not specified | Significant decrease | |

| Serum Low-Density Lipoprotein (LDL-C) | 1 mg/kg | Not specified | Significant decrease | |

| Serum High-Density Lipoprotein (HDL-C) | 1 mg/kg | Not specified | No significant change | |

| Hepatic Glycogen | 1 mg/kg | Not specified | Significant decrease | |

| Blood Glucose | 1 mg/kg | Not specified | Significant increase (short-term) |

Detailed Experimental Protocols

In Vitro Brown Adipocyte Culture and Treatment

-

Cell Line: Primary brown adipocytes isolated from the interscapular brown adipose tissue of neonatal C57BL/6J mice.

-

Differentiation: Adipocyte differentiation is induced using a standard cocktail containing insulin, dexamethasone, isobutylmethylxanthine (IBMX), and T3.

-

This compound Treatment: Differentiated adipocytes are treated with varying concentrations of this compound (e.g., 10, 20, 40 µM) for a specified duration (e.g., 24 hours) to assess its effects on mitochondrial activity and gene expression.

Western Blot Analysis of PKA and HSL Phosphorylation

-

Protein Extraction: Total protein is extracted from this compound-treated brown adipocytes or tissue samples using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

SDS-PAGE and Transfer: Protein samples (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are blocked with 5% BSA in TBST and incubated overnight at 4°C with primary antibodies against phospho-PKA, PKA, phospho-HSL (Ser660), HSL, and a loading control (e.g., GAPDH).

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Dual-Luciferase Reporter Assay for β-Adrenergic Receptor Activation

-

Cell Line and Transfection: HEK293T cells are co-transfected with a β2- or β3-adrenergic receptor expression plasmid and a CRE-luciferase reporter plasmid. A Renilla luciferase plasmid is included as a transfection control.

-

This compound Treatment: Transfected cells are treated with this compound at various concentrations for 6-8 hours.

-

Luciferase Activity Measurement: Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions. The ratio of firefly to Renilla luciferase activity indicates the level of β-AR activation.

In Vivo Animal Studies

-

Animal Model: Male C57BL/6J mice (8-10 weeks old) are used.

-

This compound Administration: this compound is administered via oral gavage at a dosage of, for example, 1 mg/kg body weight.

-

Metabolic Parameter Measurement: Rectal, liver, and BAT temperatures are measured at specified time points post-administration using a thermal imaging camera or thermocouples. Blood samples are collected for the analysis of glucose and lipid profiles. Tissues are harvested for Western blot and histological analysis.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: this compound signaling pathway in metabolic regulation.

Caption: Western blot experimental workflow.

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential for metabolic disorders through its unique mechanism of activating thermogenesis and modulating glucose and lipid metabolism. The preclinical data presented in this guide provide a strong rationale for its further development. Future research should focus on comprehensive dose-response studies in various animal models of metabolic disease, detailed pharmacokinetic and pharmacodynamic profiling, and long-term safety and toxicity assessments. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings of this compound into a novel therapeutic strategy for patients with metabolic disorders.

References

- 1. This compound Ameliorates Glucose and Lipid Metabolism by Activating Beta Adrenergic Receptors to Stimulate Thermogenesis [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Ameliorates Glucose and Lipid Metabolism by Activating Beta Adrenergic Receptors to Stimulate Thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Fuziline: A Technical Whitepaper on its Activity as a Beta-Adrenergic Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuziline, a C19-diterpenoid alkaloid derived from Aconitum carmichaelii, has been identified as a non-selective beta-adrenergic receptor agonist. Emerging research points to its role in activating the β-adrenergic signaling cascade, leading to metabolic effects such as thermogenesis through the modulation of glucose and lipid metabolism.[1] This document provides a technical overview of this compound's mechanism of action, presents a framework for its quantitative characterization, details relevant experimental protocols, and visualizes the key signaling and experimental pathways.

Core Mechanism: Beta-Adrenergic Receptor Activation

This compound is understood to exert its physiological effects by binding to and activating beta-adrenergic receptors (β-ARs), which are members of the G protein-coupled receptor (GPCR) superfamily. Studies indicate that this compound acts as a non-selective agonist, suggesting it interacts with multiple β-AR subtypes, including β2-AR and β3-AR.[1] This activation initiates a downstream signaling cascade mediated by cyclic AMP (cAMP).

Signaling Pathway

The binding of this compound to β-ARs triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase to convert ATP into the second messenger, cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream target proteins, culminating in specific cellular responses. In the context of this compound's observed effects, these responses include increased glycogenolysis and lipolysis, which provide fuel for thermogenesis.[1]

References

Fuziline: A Technical Guide to Its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuziline is a C19-diterpenoid alkaloid naturally occurring in plants of the Aconitum genus. It has garnered significant interest within the scientific community for its potential therapeutic properties, including cardioprotective and anti-inflammatory effects. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its known signaling pathways.

Natural Sources of this compound

This compound is primarily isolated from the roots of various species belonging to the Aconitum genus, commonly known as aconite or monkshood. The most prominent and commercially utilized source is Aconitum carmichaelii Debx. , a plant species indigenous to East Asia and widely used in traditional Chinese medicine.[1][2][3]

Other documented botanical sources of this compound include:

The concentration of this compound and other alkaloids can vary significantly depending on the plant species, geographical location, harvesting time, and processing methods.

Extraction and Isolation of this compound

The extraction and isolation of this compound from its natural sources involve a multi-step process that leverages the physicochemical properties of diterpenoid alkaloids. The general workflow includes solid-liquid extraction followed by various chromatographic purification techniques.

General Extraction Protocols

The initial step involves the extraction of total alkaloids from the dried and powdered root material of Aconitum species. Common solvents and techniques employed include:

-

Solvent Extraction: Methanol, ethanol (B145695), and chloroform (B151607) are frequently used solvents for the extraction of diterpenoid alkaloids due to their ability to dissolve these compounds. The choice of solvent can influence the efficiency of extraction and the profile of co-extracted compounds.

-

Assisted Extraction Techniques: To enhance the extraction efficiency, methods such as sonication and reflux are often employed. These techniques increase the contact between the solvent and the plant material, leading to higher yields in shorter timeframes.

-

pH Adjustment: A slightly alkaline aqueous solution is sometimes used for initial soaking of the plant material. This can facilitate the extraction of alkaloids, which are basic in nature.

Purification Methodologies

Following the initial extraction, a series of chromatographic techniques are utilized to isolate and purify this compound from the crude extract.

-

Column Chromatography: This is a fundamental purification step. Silica gel or alumina (B75360) are commonly used as the stationary phase. A gradient elution with a solvent system, such as a mixture of chloroform and methanol, allows for the separation of compounds based on their polarity.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity this compound, preparative HPLC is a crucial technique. A reversed-phase C18 column is often employed with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution.

-

High-Speed Counter-Current Chromatography (HSCCC): This is an effective liquid-liquid partition chromatography technique for the separation of natural products. It avoids the use of a solid stationary phase, thus minimizing irreversible adsorption of the sample.

Data Presentation

While specific quantitative data for this compound extraction yields are not extensively reported in publicly available literature, the following table summarizes the content of major diterpenoid alkaloids found in processed Aconitum carmichaelii roots, providing a reference for the relative abundance of these compounds.

| Alkaloid | Content (mg/g of dried root) | Reference |

| Mesaconitine | 1.32 | |

| Hypaconitine | 0.18 | |

| Aconitine | 0.31 | |

| Benzoylmesaconine | Varies (increases with processing) | |

| Benzoylaconine | Varies (increases with processing) | |

| Benzoylhypaconine | Varies (increases with processing) |

Experimental Protocols

The following are representative experimental protocols for the extraction and isolation of diterpenoid alkaloids from Aconitum carmichaelii, which can be adapted for the specific isolation of this compound.

Protocol 1: General Alkaloid Extraction

-

Sample Preparation: Air-dry the roots of Aconitum carmichaelii and grind them into a fine powder.

-

Extraction: Macerate the powdered plant material (e.g., 1 kg) with 70% ethanol (10 L) at room temperature for 24 hours. Repeat the extraction process three times.

-

Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Acid-Base Extraction: Dissolve the crude extract in a 2% HCl solution and filter. Wash the acidic solution with ethyl acetate (B1210297) to remove non-alkaloidal components. Adjust the pH of the aqueous solution to 9-10 with ammonia (B1221849) water and then extract with chloroform.

-

Crude Alkaloid Fraction: Evaporate the chloroform extract to dryness to yield the total alkaloid fraction.

Protocol 2: Preparative HPLC for Alkaloid Fractionation

-

Sample Preparation: Dissolve the total alkaloid fraction in the initial mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water containing 0.1% formic acid (B).

-

Gradient Program: A linear gradient from 10% to 90% A over 60 minutes.

-

Flow Rate: 10 mL/min.

-

Detection: UV at 235 nm.

-

-

Fraction Collection: Collect fractions based on the elution profile.

-

Analysis: Analyze the collected fractions using analytical HPLC or LC-MS to identify the fraction containing this compound.

-

Final Purification: Pool the this compound-containing fractions and perform a second round of preparative HPLC under isocratic or shallow gradient conditions to achieve high purity.

Signaling Pathways and Mechanisms of Action

This compound has been shown to exert its biological effects through multiple signaling pathways.

Activation of β-Adrenergic Receptors and Thermogenesis

This compound acts as a non-selective agonist of β-adrenergic receptors. This activation triggers a downstream signaling cascade involving the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). The cAMP-PKA pathway, in turn, stimulates thermogenesis.

Cardioprotection via Inhibition of Endoplasmic Reticulum Stress

This compound has demonstrated cardioprotective effects by mitigating myocardial injury. It achieves this by inhibiting reactive oxygen species (ROS)-triggered endoplasmic reticulum (ER) stress. The key pathway involved is the PERK/eIF2α/ATF4/Chop signaling cascade.

Experimental Workflow for this compound Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of this compound from its natural source.

Conclusion

This compound represents a promising natural product with well-defined biological activities. This guide provides a foundational understanding of its origins, methods for its isolation, and its molecular mechanisms of action. The detailed protocols and workflow diagrams serve as a practical resource for researchers aiming to further investigate the therapeutic potential of this intriguing diterpenoid alkaloid. Further research is warranted to establish standardized extraction and purification protocols to ensure consistent yields and purity for preclinical and clinical investigations.

References

- 1. This compound alleviates isoproterenol‐induced myocardial injury by inhibiting ROS‐triggered endoplasmic reticulum stress via PERK/eIF2α/ATF4/Chop pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound alleviates isoproterenol-induced myocardial injury by inhibiting ROS-triggered endoplasmic reticulum stress via PERK/eIF2α/ATF4/Chop pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Fuziline and Its Impact on Reactive Oxygen Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuziline, a diterpenoid alkaloid derived from the traditional Chinese medicine Fuzi (the processed lateral root of Aconitum carmichaelii), has demonstrated significant potential in mitigating cellular damage induced by reactive oxygen species (ROS). This technical guide provides an in-depth analysis of the mechanisms through which this compound exerts its antioxidant effects, with a focus on its role in modulating key signaling pathways involved in oxidative stress. This document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. While they play crucial roles in cellular signaling and homeostasis, their overproduction leads to oxidative stress, a state implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. This compound has emerged as a promising therapeutic agent with potent antioxidant properties. This guide delves into the scientific evidence elucidating the effects of this compound on ROS, providing a foundation for further research and development.

Quantitative Data on this compound's Effect on ROS and Oxidative Stress Markers

The antioxidant efficacy of this compound has been quantified in several preclinical models. The following tables summarize the key findings from studies investigating its effects on various biomarkers of oxidative stress.

In Vivo Model: Dobutamine-Induced Cardiac Damage in Mice

A study by Hacanli et al. investigated the protective effects of this compound in a mouse model of dobutamine-induced heart damage, a condition associated with increased oxidative stress. The results demonstrate this compound's ability to modulate key markers of oxidative stress and inflammation[1][2][3][4].

Table 1: Effect of this compound on Oxidative Stress Markers in Dobutamine-Induced Cardiac Damage in Mice [1]

| Parameter | Sham Group (Mean ± SD) | Dobutamine (B195870) Group (Mean ± SD) | Dobutamine + this compound Group (Mean ± SD) | This compound Group (Mean ± SD) | P-value |

| TAS (mmol Trolox Equiv./L) | - | 0.87 ± 0.15 | 1.79 ± 0.08 | 2.19 ± 0.25 | <0.001 |

| TOS (μmol H₂O₂ Equiv./L) | - | 14.6 ± 1.66 | 13.06 ± 1.01 | - | <0.001 |

| OSI (Arbitrary Units) | - | Statistically Significant Increase | Statistically Significant Decrease | - | <0.001 |

| 8-OHDG (ng/mL) | - | Statistically Significant Increase | Statistically Significant Decrease | - | <0.001 |

| GAL-3 (ng/mL) | - | Statistically Significant Increase | Statistically Significant Decrease | - | <0.05 |

SD: Standard Deviation; TAS: Total Antioxidant Status; TOS: Total Oxidant Status; OSI: Oxidative Stress Index; 8-OHDG: 8-hydroxy-2'-deoxyguanosine (B1666359); GAL-3: Galectin-3.

Table 2: Effect of this compound on Pyroptosis Markers in Dobutamine-Induced Cardiac Damage in Mice

| Parameter | Sham Group (Mean ± SD) | Dobutamine Group (Mean ± SD) | Dobutamine + this compound Group (Mean ± SD) | This compound Group (Mean ± SD) | P-value |

| GSDMD (ng/L) | - | Statistically Significant Increase | Statistically Significant Decrease | - | <0.001 |

| IL-1β (pg/mL) | - | Statistically Significant Increase | Statistically Significant Decrease | - | <0.001 |

SD: Standard Deviation; GSDMD: Gasdermin D; IL-1β: Interleukin-1β.

In Vitro Model: Isoproterenol-Induced Myocardial Injury in H9c2 Cells

Fan et al. explored the protective mechanism of this compound against isoproterenol (B85558) (ISO)-induced injury in H9c2 cardiomyocytes, a well-established model for studying cardiac hypertrophy and oxidative stress. Their findings highlight this compound's ability to reduce intracellular ROS and modulate the endoplasmic reticulum (ER) stress pathway.

Table 3: Effect of this compound on ROS Production and Mitochondrial Membrane Potential in ISO-Treated H9c2 Cells

| Parameter | Control Group | ISO Group | ISO + this compound (100 nM) | ISO + this compound (500 nM) |

| Mean DCFH-DA Fluorescence Intensity (ROS) | Baseline | Significant Increase | Significant Decrease | Significant Decrease |

| Red-Green Fluorescence Ratio (MMP) | Baseline | Significant Decrease | Significant Increase | Significant Increase |

ISO: Isoproterenol; DCFH-DA: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate; MMP: Mitochondrial Membrane Potential. Quantitative values are presented as relative changes from the control or ISO group as reported in the study.

Table 4: Effect of this compound on PERK/eIF2α/ATF4/Chop Pathway Protein Expression in ISO-Treated H9c2 Cells

| Protein Ratio | Control Group | ISO Group | ISO + this compound (100 nM) | ISO + this compound (500 nM) |

| p-PERK/PERK | Baseline | Significant Increase | Significant Decrease | Significant Decrease |

| p-eIF2α/eIF2α | Baseline | Significant Increase | Significant Decrease | Significant Decrease |

| ATF4/GAPDH | Baseline | Significant Increase | Significant Decrease | Significant Decrease |

| Chop/GAPDH | Baseline | Significant Increase | Significant Decrease | Significant Decrease |

| GPR78/GAPDH | Baseline | Significant Increase | Significant Decrease | Significant Decrease |

p-PERK: phosphorylated Protein Kinase R-like Endoplasmic Reticulum Kinase; p-eIF2α: phosphorylated Eukaryotic Initiation Factor 2α; ATF4: Activating Transcription Factor 4; Chop: C/EBP homologous protein; GPR78: Glucose-Regulated Protein 78. Quantitative values are based on densitometry analysis of Western blot images and are presented as relative changes.

Signaling Pathways Modulated by this compound

This compound's antioxidant effects are mediated through the modulation of specific intracellular signaling pathways. The primary pathway identified in the literature is the PERK/eIF2α/ATF4/Chop pathway, which is a key component of the unfolded protein response (UPR) triggered by ER stress.

The PERK/eIF2α/ATF4/Chop Pathway

Under conditions of oxidative stress, misfolded proteins accumulate in the ER, leading to ER stress. This activates the PERK pathway. This compound has been shown to inhibit this ROS-triggered ER stress.

Caption: this compound's inhibition of the ROS-triggered PERK/eIF2α/ATF4/Chop pathway.

Potential Involvement of Nrf2 and MAPK Pathways

While direct evidence is still emerging, the established role of the Nrf2 and MAPK pathways in cellular responses to oxidative stress suggests they may also be modulated by this compound. The Nrf2 pathway is a master regulator of antioxidant responses, while MAPK pathways are involved in transducing extracellular signals into intracellular responses, including those related to stress and apoptosis. Further research is warranted to elucidate the precise role of this compound in these pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Dobutamine-Induced Cardiac Injury Model in Mice

This protocol is adapted from the study by Hacanli et al.

-

Animal Model: Adult male BALB/c mice (18-20 g) are used.

-

Grouping:

-

Sham Group: No treatment.

-

Dobutamine Group: Intraperitoneal (IP) injection of dobutamine (40 µ g/mouse/day ) for 15 days.

-

Dobutamine + this compound Group: IP injection of dobutamine for the first 7 days, followed by co-administration of dobutamine and this compound (3 mg/kg/day, IP) for the next 8 days.

-

This compound Group: IP injection of this compound (3 mg/kg/day) for 15 days.

-

-

Sample Collection: At the end of the treatment period, animals are euthanized, and blood and heart tissues are collected for biochemical and histopathological analysis.

Isoproterenol-Induced Myocardial Injury in H9c2 Cells

This protocol is based on the methodology described by Fan et al.

-

Cell Culture: H9c2 rat myocardial cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are pre-treated with this compound (100 and 500 nM) for 2 hours, followed by stimulation with isoproterenol (80 μM) for 48 hours.

-

Endpoint Analysis: Following treatment, cells are harvested for various assays, including cell viability, ROS production, mitochondrial membrane potential, and Western blot analysis.

Measurement of Total Antioxidant Status (TAS)

-

Principle: The assay is based on the ability of antioxidants in the sample to reduce a pre-formed radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The reduction in the color of the ABTS radical cation is proportional to the total antioxidant capacity of the sample.

-

Procedure (using a commercial kit):

-

Prepare reagents and samples according to the kit manufacturer's instructions.

-

Add samples and standards to a 96-well plate.

-

Add the ABTS radical solution to each well.

-

Incubate for the recommended time at room temperature.

-

Measure the absorbance at the specified wavelength (typically around 734 nm).

-

Calculate the TAS of the samples by comparing their absorbance to a standard curve generated using Trolox, a water-soluble vitamin E analog.

-

Measurement of Total Oxidant Status (TOS)

-

Principle: This assay is based on the oxidation of ferrous ion-o-dianisidine complex to ferric ion by the oxidants present in the sample. The ferric ion then forms a colored complex with xylenol orange in an acidic medium. The color intensity is proportional to the total oxidant status.

-

Procedure (using a commercial kit):

-

Prepare reagents and samples as per the kit's protocol.

-

Add samples and standards to a 96-well plate.

-

Add the reagent mixture containing ferrous ions and xylenol orange.

-

Incubate for the specified duration.

-

Measure the absorbance at the appropriate wavelength (around 560 nm).

-

Quantify the TOS by comparing the sample absorbance to a standard curve prepared with hydrogen peroxide.

-

Measurement of 8-hydroxy-2'-deoxyguanosine (8-OHdG)

-

Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of 8-OHdG, a marker of oxidative DNA damage.

-

Procedure (using a commercial ELISA kit):

-

Prepare DNA samples from tissues or cells, typically involving DNA extraction and enzymatic digestion to nucleosides.

-

Add standards and prepared samples to the wells of a microplate pre-coated with an 8-OHdG antibody.

-

Add a horseradish peroxidase (HRP)-conjugated 8-OHdG tracer.

-

During incubation, the free 8-OHdG in the sample competes with the HRP-conjugated 8-OHdG for binding to the antibody.

-

After washing, a substrate solution is added, and the color development is inversely proportional to the amount of 8-OHdG in the sample.

-

Measure the absorbance and calculate the 8-OHdG concentration from a standard curve.

-

Measurement of Intracellular ROS using DCFH-DA

-

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Procedure:

-

Treat cells with this compound and/or an ROS inducer (e.g., isoproterenol).

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Incubate the cells with DCFH-DA solution (typically 10-20 µM) for 30-60 minutes at 37°C in the dark.

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~488 nm, emission ~525 nm).

-

Experimental and Logical Workflows

Visualizing the experimental and logical workflows can aid in understanding the research process and the relationships between different experimental components.

Caption: Overview of the in vivo and in vitro experimental workflows.

Conclusion

The available evidence strongly supports the role of this compound as a potent agent in mitigating the detrimental effects of reactive oxygen species. Its mechanism of action involves the direct scavenging of ROS and the modulation of key cellular signaling pathways, most notably the PERK/eIF2α/ATF4/Chop pathway involved in the endoplasmic reticulum stress response. The quantitative data presented in this guide provide a solid foundation for its dose-dependent efficacy. The detailed experimental protocols offer a practical resource for researchers aiming to replicate or build upon these findings. While the involvement of other critical antioxidant pathways like Nrf2 and MAPK in this compound's activity is plausible, further investigation is required to fully elucidate these connections. This technical guide serves as a comprehensive resource to facilitate ongoing research and development of this compound as a potential therapeutic agent for oxidative stress-related pathologies.

References

- 1. This compound alleviates isoproterenol-induced myocardial injury by inhibiting ROS-triggered endoplasmic reticulum stress via PERK/eIF2α/ATF4/Chop pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atractylenolide III Attenuates Apoptosis in H9c2 Cells by Inhibiting Endoplasmic Reticulum Stress through the GRP78/PERK/CHOP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective Effects and Mechanisms of Recombinant Human Glutathione Peroxidase 4 on Isoproterenol-Induced Myocardial Ischemia Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protective Effects of this compound on Dobutamine-Induced Heart Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Fuziline and its Impact on Endoplasmic Reticulum Stress: A Mechanistic Whitepaper

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fuziline, a diterpenoid alkaloid derived from Aconitum carmichaelii Debx, has demonstrated significant therapeutic potential, particularly in cardiovascular protection. Emerging evidence highlights its role in mitigating endoplasmic reticulum (ER) stress, a key pathological mechanism in various diseases. This technical guide provides a comprehensive overview of this compound's impact on ER stress, focusing on its mechanism of action, the modulation of critical signaling pathways, and detailed experimental methodologies for investigation. Quantitative data are presented to substantiate its effects, and signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development exploring the therapeutic applications of this compound.

Introduction to Endoplasmic Reticulum Stress

The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification, as well as lipid biosynthesis and calcium homeostasis.[1] A variety of physiological and pathological conditions, such as oxidative stress, calcium imbalance, and accumulation of unfolded or misfolded proteins, can disrupt ER function, leading to a state known as ER stress.[1][2] To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR).[1][2]

The UPR is primarily mediated by three ER transmembrane sensors:

-

PKR-like ER kinase (PERK)

-

Inositol-requiring enzyme 1 (IRE1)

-

Activating transcription factor 6 (ATF6)

Under homeostatic conditions, these sensors are kept inactive through their association with the ER chaperone protein GRP78 (glucose-regulated protein 78), also known as BiP. Upon ER stress, GRP78 preferentially binds to unfolded proteins, leading to the release and activation of PERK, IRE1, and ATF6, which in turn initiate downstream signaling cascades to restore ER homeostasis. However, prolonged or severe ER stress can overwhelm the adaptive capacity of the UPR, leading to the activation of apoptotic pathways and cell death.

This compound: A Modulator of ER Stress

This compound is an aminoalcohol-diterpenoid alkaloid that has been identified as a potent cardioprotective agent. Its mechanism of action is increasingly being linked to the attenuation of ER stress. Studies have shown that this compound can protect against isoproterenol (B85558) (ISO)-induced myocardial injury by inhibiting reactive oxygen species (ROS)-triggered ER stress. This protective effect is primarily achieved through the modulation of the PERK signaling pathway.

Mechanism of Action: The PERK/eIF2α/ATF4/CHOP Pathway

This compound's primary impact on ER stress is through the inhibition of the PERK branch of the UPR. The sequence of events is as follows:

-

Inhibition of ROS Production: this compound has been shown to decrease the production of ROS, a key trigger of ER stress in the context of isoproterenol-induced cardiac injury.

-

Suppression of PERK Activation: By reducing the upstream trigger (ROS), this compound leads to a decrease in the phosphorylation and activation of PERK.

-

Downregulation of eIF2α Phosphorylation: Activated PERK normally phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein translation. This compound treatment results in reduced levels of phosphorylated eIF2α.

-

Reduction of ATF4 and CHOP Expression: The phosphorylation of eIF2α selectively promotes the translation of activating transcription factor 4 (ATF4), a key transcription factor that upregulates genes involved in apoptosis, including C/EBP homologous protein (CHOP). This compound treatment significantly decreases the expression of both ATF4 and the pro-apoptotic factor CHOP.

This cascade of events ultimately leads to a reduction in ER stress-mediated apoptosis.

Quantitative Data on this compound's Effects

The efficacy of this compound in mitigating ER stress has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative findings from Western blot analyses of ER stress markers in H9c2 cells treated with isoproterenol (ISO) and this compound.

Table 1: Effect of this compound on the Expression of Pro-Apoptotic ER Stress Markers

| Protein | Control | ISO-Treated | ISO + this compound | Fold Change (ISO vs. ISO + this compound) | Reference |

| CHOP/GAPDH | ~1.0 | Increased | Decreased | Significant Reduction | |

| ATF4/GAPDH | ~1.0 | Increased | Decreased | Significant Reduction |

Table 2: Effect of this compound on Upstream ER Stress Signaling Molecules

| Protein Ratio | Control | ISO-Treated | ISO + this compound | Fold Change (ISO vs. ISO + this compound) | Reference |

| p-PERK/PERK | ~1.0 | Increased | Decreased | Significant Reduction | |

| p-eIF2α/eIF2α | ~1.0 | Increased | Decreased | Significant Reduction |

Table 3: Effect of this compound on the ER Chaperone GRP78

| Protein | Control | ISO-Treated | ISO + this compound | Fold Change (ISO vs. ISO + this compound) | Reference |

| GRP78/GAPDH | ~1.0 | Increased | Decreased | Significant Reduction |

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in the studies on this compound's effect on ER stress.

Cell Culture and Treatment

-

Cell Line: H9c2 rat myocardial cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Isoproterenol (ISO) Induction: H9c2 cells are treated with a final concentration of 20 μM ISO for 24 hours to induce myocardial injury and ER stress.

-

This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 20, 40 μM) for 2 hours prior to ISO administration.

-

Western Blot Analysis

This protocol is used to quantify the expression levels of ER stress-related proteins.

-

Protein Extraction: Total protein is extracted from the cultured H9c2 cells using RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 μg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting:

-

p-PERK, PERK, GRP78, p-eIF2α, eIF2α, ATF4, CHOP, and GAPDH.

-

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to a loading control like GAPDH.

Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect apoptotic cells.

-

Cell Fixation: Cells grown on coverslips are fixed with 4% paraformaldehyde for 30 minutes.

-

Permeabilization: The fixed cells are permeabilized with 0.1% Triton X-100 in phosphate-buffered saline (PBS) for 10 minutes.

-

TUNEL Staining: The cells are incubated with the TUNEL reaction mixture according to the manufacturer's instructions. This mixture contains terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP.

-

Counterstaining: The cell nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).

-

Imaging: The stained cells are visualized and imaged using a fluorescence microscope. The percentage of TUNEL-positive cells is calculated to determine the apoptotic rate.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Cell Loading: H9c2 cells are incubated with 10 μM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: The cells are washed with PBS to remove excess probe.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. An increase in fluorescence intensity corresponds to higher intracellular ROS levels.

The Broader Unfolded Protein Response and this compound

While the primary identified mechanism of this compound involves the PERK pathway, the UPR is a complex network with two other major branches: IRE1 and ATF6.

-

IRE1 Pathway: Upon activation, IRE1 splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor that upregulates genes involved in protein folding and degradation.

-

ATF6 Pathway: When activated, ATF6 translocates to the Golgi apparatus where it is cleaved to release a cytosolic fragment that acts as a transcription factor to induce the expression of ER chaperones.

Future research should explore the potential effects of this compound on the IRE1 and ATF6 pathways to provide a more complete picture of its role in modulating the UPR.

Conclusion and Future Directions

This compound presents a promising therapeutic agent for conditions associated with excessive ER stress, particularly in the context of cardiovascular diseases. Its ability to inhibit the ROS-triggered PERK/eIF2α/ATF4/CHOP signaling pathway underscores its potential to mitigate ER stress-induced apoptosis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research in this area.

Future investigations should aim to:

-

Elucidate the effects of this compound on the IRE1 and ATF6 branches of the UPR.

-

Explore the therapeutic efficacy of this compound in other disease models where ER stress is a key pathological feature, such as neurodegenerative diseases and diabetes.

-

Conduct comprehensive in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.

A deeper understanding of this compound's multifaceted interactions with the ER stress response will be crucial for its successful translation into clinical applications.

References

An In-depth Technical Guide to the Neuropharmacological Effects of Fuziline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuziline, a C19-diterpenoid alkaloid derived from the lateral root of Aconitum carmichaelii Debx. (Fuzi), has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's neuropharmacological effects. While research is ongoing, existing studies primarily highlight its role as a non-selective β-adrenergic receptor agonist, initiating a cascade of downstream signaling events. This guide synthesizes available data on its mechanism of action, summarizes its effects on key signaling pathways, and provides detailed experimental protocols for further investigation. Due to the nascent stage of this compound research, this document also draws upon findings from related Aconitum alkaloids to suggest potential, yet unconfirmed, areas of neuropharmacological activity. All quantitative data from cited studies are presented in structured tables, and key pathways and experimental workflows are visualized using Graphviz diagrams.

Core Neuropharmacological Profile

This compound's primary established neuropharmacological mechanism is its interaction with the adrenergic system. It acts as a non-selective agonist at β-adrenergic receptors (β-ARs).[1] This agonism triggers a cascade of intracellular events with implications for cellular metabolism and function.

Data Presentation: Summary of this compound's Known Effects

While specific binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50) for this compound at a broad range of CNS receptors are not extensively documented in publicly available literature, the following table summarizes its known qualitative and semi-quantitative effects.

| Target/System | Effect | Observed Outcome | Quantitative Data | Citation |

| β-Adrenergic Receptors (non-selective) | Agonist | Activation of downstream cAMP-PKA signaling pathway; increased thermogenesis and metabolism. | Specific Ki/EC50 values not reported. | [1] |

| Endoplasmic Reticulum Stress | Inhibitor | Attenuation of the PERK/eIF2α/ATF4/CHOP pathway. | Concentration-dependent reduction of pathway markers. | [2] |

| Oxidative Stress | Antioxidant | Reduction of reactive oxygen species (ROS). | Specific IC50 for ROS scavenging not reported. | [2] |

| Inflammatory Pathways | Anti-inflammatory | Potential reduction of pro-inflammatory markers. | Specific IC50 values not reported. | |

| Nociceptive Pathways | Analgesic | Potential for pain reduction. | Specific ED50 values in animal models not reported. |

Key Signaling Pathways

β-Adrenergic Receptor - cAMP-PKA Signaling Pathway

This compound's agonism at β-adrenergic receptors leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.

Figure 1: this compound's activation of the β-AR/cAMP/PKA pathway.

PERK/eIF2α/ATF4/CHOP Endoplasmic Reticulum Stress Pathway

This compound has been shown to exert cardioprotective effects by mitigating endoplasmic reticulum (ER) stress. It achieves this by inhibiting the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) pathway. Under ER stress, PERK activation leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4 upregulates the pro-apoptotic factor C/EBP homologous protein (CHOP). This compound's inhibitory action on this pathway helps to maintain cellular homeostasis and prevent apoptosis.

Figure 2: this compound's inhibition of the PERK-mediated ER stress pathway.

Potential Interactions with Other Neurotransmitter Systems

Direct evidence for this compound's effects on major neurotransmitter systems such as the dopaminergic, serotonergic, GABAergic, and glutamatergic systems is currently lacking. However, studies on other alkaloids from the Aconitum genus suggest potential interactions that warrant investigation for this compound.

-

GABAergic System: The Aconitum alkaloid Songorine has been shown to act as a potent GABA-A receptor agonist. Another study identified Songorine as a non-competitive GABA-A receptor antagonist. This suggests that this compound could potentially modulate GABAergic neurotransmission.

-

Serotonergic System: Aconitine, another prominent alkaloid from Aconitum, has been found to disrupt serotonin (B10506) neurotransmission via the 5-HT1A receptor.

-

Dopaminergic System: Aconitine has been demonstrated to induce neurological impairment through an imbalance in dopamine (B1211576) homeostasis and activation of the dopamine receptor-mediated AC/cAMP/PKA pathway. Aconitum extracts have also been shown to evoke dopamine release.

-

Cholinergic System: Some diterpenoid alkaloids from Aconitum heterophyllum have been found to be selective inhibitors of butyrylcholinesterase. Aconitine has also been reported to inhibit acetylcholinesterase at low concentrations.

These findings in related compounds suggest that a comprehensive neuropharmacological profile of this compound should include screening against these neurotransmitter systems.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the neuropharmacological effects of this compound. These are generalized protocols and should be adapted and optimized for specific experimental conditions.

β-Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for β1 and β2 adrenergic receptors.

Methodology:

-

Receptor Preparation: Prepare cell membrane fractions from CHO or HEK293 cells stably expressing human β1 or β2 adrenergic receptors.

-

Radioligand: Use a suitable radioligand, such as [3H]-dihydroalprenolol (DHA), a non-selective β-adrenergic antagonist.

-

Competition Binding Assay:

-

Incubate a fixed concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3: Workflow for β-Adrenergic Receptor Binding Assay.

cAMP Accumulation Assay

Objective: To determine the functional agonistic activity (EC50) of this compound at β-adrenergic receptors.

Methodology:

-

Cell Culture: Culture cells expressing the β-adrenergic receptor of interest (e.g., HEK293 cells).

-

Treatment: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with increasing concentrations of this compound.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

-

Western Blot for PERK Pathway Activation

Objective: To quantify the effect of this compound on the phosphorylation of PERK and eIF2α, and the expression of ATF4 and CHOP.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., H9c2 cardiomyocytes) and induce ER stress (e.g., with tunicamycin (B1663573) or thapsigargin) in the presence or absence of varying concentrations of this compound.

-

Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting:

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated PERK (p-PERK), total PERK, phosphorylated eIF2α (p-eIF2α), total eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory activity (IC50) of this compound against MAO-A and MAO-B.

Methodology:

-

Enzyme Source: Use recombinant human MAO-A and MAO-B.

-

Substrate: Use a suitable substrate for each enzyme, such as kynuramine (B1673886) for MAO-A and benzylamine (B48309) for MAO-B.

-

Assay:

-

Pre-incubate the enzyme with varying concentrations of this compound.

-

Initiate the reaction by adding the substrate.

-

Monitor the formation of the product (e.g., 4-hydroxyquinoline (B1666331) from kynuramine or benzaldehyde (B42025) from benzylamine) spectrophotometrically or fluorometrically.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the inhibitory activity (IC50) of this compound against AChE.

Methodology:

-

Enzyme Source: Use purified human recombinant AChE or AChE from electric eel.

-

Assay Principle (Ellman's Method):

-

AChE hydrolyzes acetylthiocholine (B1193921) to thiocholine.

-

Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm.

-

-

Procedure:

-

Pre-incubate the enzyme with varying concentrations of this compound.

-

Initiate the reaction by adding acetylthiocholine and DTNB.

-

Monitor the increase in absorbance over time.

-

-

Data Analysis:

-

Calculate the rate of reaction for each this compound concentration.

-

Determine the percentage of inhibition and subsequently the IC50 value.

-

Conclusion

This compound presents an interesting profile as a neuropharmacological agent, primarily through its interaction with the β-adrenergic system and its protective effects against ER stress. However, the current body of public-domain research is limited, with a notable absence of comprehensive quantitative data on its receptor binding profile and functional activity across a range of CNS targets. The potential for broader neuropharmacological effects, as suggested by studies on related Aconitum alkaloids, underscores the need for more extensive investigation. The experimental protocols outlined in this guide provide a framework for future research to fully elucidate the neuropharmacological landscape of this compound and its potential as a therapeutic agent for neurological and other disorders. Further studies are crucial to move beyond the current understanding and to explore its full therapeutic potential and safety profile.

References

Methodological & Application

Fuziline: In Vitro Experimental Protocols for Preclinical Research

Application Notes for Researchers, Scientists, and Drug Development Professionals

Fuziline, a diterpenoid alkaloid derived from Aconitum carmichaelii Debeaux, has garnered significant interest for its potential therapeutic applications.[1] In vitro studies are crucial for elucidating its mechanisms of action and evaluating its efficacy and safety profile before advancing to in vivo models. This document provides detailed protocols for investigating the cardioprotective, anti-inflammatory, and thermogenic effects of this compound in a laboratory setting.

Key Applications for In Vitro Studies:

-

Cardioprotection: this compound has been shown to protect cardiac cells from injury induced by agents like isoproterenol (B85558) (ISO) and dobutamine.[2][3] Key mechanisms to investigate include its effects on cell viability, apoptosis, oxidative stress, and endoplasmic reticulum (ER) stress.[2][4]

-

Anti-Inflammatory Activity: this compound may modulate inflammatory responses. In vitro assays can quantify its effects on the production of pro-inflammatory cytokines and mediators in cell models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.

-

Thermogenesis: this compound has been identified as a potential thermogenic agent, activating β-adrenergic receptors to stimulate heat production. In vitro models using brown adipose tissue (BAT) cells can be employed to study its effects on mitochondrial function and thermogenic pathways.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on this compound. These values can serve as a reference for designing experiments and interpreting results.

Table 1: Effect of this compound on Myocardial Cell Viability and Apoptosis

| Cell Line | Stressor | This compound Conc. | Parameter | Result | Reference |

| H9c2 | Isoproterenol (ISO) | 10, 20, 40 µM | Cell Viability (MTT Assay) | Increased viability in a dose-dependent manner | |

| H9c2 | Isoproterenol (ISO) | 10, 20, 40 µM | Apoptosis (Annexin V-FITC/PI) | Decreased apoptosis rate | |

| H9c2 | Isoproterenol (ISO) | 40 µM | Bcl-2/Bax Ratio | Increased ratio | |

| H9c2 | Isoproterenol (ISO) | 40 µM | Cleaved Caspase-3 | Decreased expression |

Table 2: Effect of this compound on Oxidative and Endoplasmic Reticulum Stress Markers

| Cell Line | Stressor | This compound Conc. | Parameter | Result | Reference |

| H9c2 | Isoproterenol (ISO) | 10, 20, 40 µM | ROS Production | Significantly decreased | |

| H9c2 | Isoproterenol (ISO) | 40 µM | Mitochondrial Membrane Potential | Maintained | |

| H9c2 | Isoproterenol (ISO) | 40 µM | Cytochrome C Release | Blocked | |

| H9c2 | Isoproterenol (ISO) | 40 µM | p-PERK/PERK Ratio | Decreased | |

| H9c2 | Isoproterenol (ISO) | 40 µM | p-eIF2α/eIF2α Ratio | Decreased | |

| H9c2 | Isoproterenol (ISO) | 40 µM | ATF4 Expression | Decreased | |

| H9c2 | Isoproterenol (ISO) | 40 µM | CHOP Expression | Decreased |

Table 3: Effect of this compound on Inflammatory Markers

| Cell Line/Model | Stimulant | This compound Conc. | Parameter | Result | Reference |

| Mouse Model | Dobutamine | Not Specified | IL-1β | Statistically significant decrease | |

| Mouse Model | Dobutamine | Not Specified | NLRP3 | Statistically significant decrease | |

| Mouse Model | Dobutamine | Not Specified | GSDMD | Statistically significant decrease |

Experimental Protocols

Cardioprotective Effects of this compound

a) Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on the viability of H9c2 cardiac myoblasts under stress conditions.

-

Materials: H9c2 cells, DMEM, FBS, Penicillin-Streptomycin, this compound, Isoproterenol (ISO), MTT reagent, DMSO, 96-well plates.

-

Procedure:

-

Seed H9c2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and culture for 24 hours.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 20, 40, 80 µM) for 2 hours.

-

Induce cellular injury by adding Isoproterenol (ISO) to a final concentration of 100 µM and incubate for 24 hours. Include a control group with no ISO treatment.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

-

b) Apoptosis Analysis by Annexin V-FITC/PI Staining

This protocol quantifies the anti-apoptotic effect of this compound using flow cytometry.

-

Materials: H9c2 cells, this compound, ISO, Annexin V-FITC/PI Apoptosis Detection Kit, 6-well plates, Flow cytometer.

-

Procedure:

-

Seed H9c2 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound and/or ISO as described in the MTT assay protocol.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

-

Anti-inflammatory Activity of this compound

a) Measurement of Pro-inflammatory Cytokines by ELISA

This protocol measures the effect of this compound on the secretion of cytokines like TNF-α, IL-1β, and IL-6 from LPS-stimulated macrophages.

-

Materials: RAW 264.7 macrophage cells, this compound, Lipopolysaccharide (LPS), ELISA kits for TNF-α, IL-1β, and IL-6.

-

Procedure:

-

Plate RAW 264.7 cells in 24-well plates and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants and centrifuge to remove debris.

-

Perform the ELISA for each cytokine according to the manufacturer's instructions.

-

Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

-

Thermogenic Potential of this compound

a) Assessment of Mitochondrial Membrane Potential (MMP)

This protocol evaluates the effect of this compound on mitochondrial function in brown adipose tissue (BAT) cells.

-

Materials: Differentiated brown adipocytes, this compound, JC-1 fluorescent probe, Fluorescence microscope or plate reader.

-

Procedure:

-

Culture and differentiate brown pre-adipocytes in appropriate plates.

-

Treat the differentiated adipocytes with various concentrations of this compound.

-

Incubate the cells with JC-1 dye according to the manufacturer's protocol. JC-1 aggregates in healthy mitochondria, emitting red fluorescence, while it remains as monomers in the cytoplasm of cells with low MMP, emitting green fluorescence.

-

Measure the red and green fluorescence intensity.

-

The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

-

Visualizations

Signaling Pathways and Experimental Workflow

Caption: this compound's cardioprotective mechanism via inhibition of ER and oxidative stress.

Caption: this compound's thermogenic mechanism via β-adrenergic receptor activation.

Caption: General experimental workflow for in vitro studies of this compound.

References

- 1. This compound | C24H39NO7 | CID 23451497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound alleviates isoproterenol-induced myocardial injury by inhibiting ROS-triggered endoplasmic reticulum stress via PERK/eIF2α/ATF4/Chop pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective Effects of this compound on Dobutamine-Induced Heart Damage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preparing Fuziline Stock Solutions for Cell Culture: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuziline, a diterpenoid alkaloid derived from the roots of Aconitum carmichaelii Debx., has demonstrated significant cardioprotective properties in preclinical studies.[1] Its mechanism of action involves the modulation of key signaling pathways related to oxidative stress, endoplasmic reticulum stress, and apoptosis.[2][3] For researchers investigating the therapeutic potential of this compound, the accurate and reproducible preparation of stock solutions for in vitro cell culture experiments is a critical preliminary step. This document provides a detailed protocol for the preparation of this compound stock solutions and its application in common cell-based assays.

Chemical Properties of this compound

A comprehensive understanding of the chemical properties of this compound is essential for accurate stock solution preparation. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 80665-72-1 | [2] |

| Molecular Formula | C₂₄H₃₉NO₇ | [2] |

| Molecular Weight | 453.58 g/mol | |

| Appearance | Powder | |

| Solubility | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |

| Storage (Powder) | 2-8°C for up to 24 months |

Recommended Protocol for this compound Stock Solution Preparation

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Cell culture grade Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or cryovials

-

Vortex mixer

-

Analytical balance

-

Sterile 0.22 µm syringe filter (optional, for sterilization)

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mM) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mM x 0.001 L x 453.58 g/mol = 4.536 mg

-

-

Weighing this compound:

-

In a sterile environment (e.g., a biological safety cabinet), carefully weigh out approximately 4.54 mg of this compound powder using an analytical balance.

-

-

Dissolution:

-

Transfer the weighed this compound powder into a sterile amber microcentrifuge tube.

-

Add 1 mL of cell culture grade DMSO to the tube.

-

Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

-

Sterilization (Optional):

-

For stringent sterility, the this compound stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials to minimize freeze-thaw cycles and light exposure.

-

Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

-

Note on Working Solutions:

To prepare working solutions, the 10 mM stock solution should be serially diluted in the appropriate cell culture medium to the desired final concentration (e.g., 0.1-10 µM). It is crucial to maintain the final DMSO concentration in the cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Experimental Protocols

The following are detailed methodologies for common cell-based assays to evaluate the effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Principle: